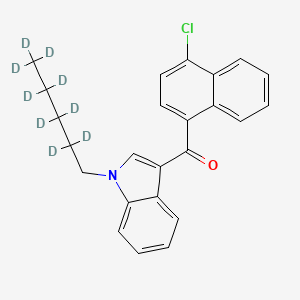

(4-Chloronaphthalen-1-yl)(1-pentylindolin-3-yl)-methanone-,2',3,3',4,4',5,5,5-d9

Description

(4-Chloronaphthalen-1-yl)(1-pentylindolin-3-yl)-methanone-,2',3,3',4,4',5,5,5-d9 (referred to as JWH 398-d9 in commercial contexts) is a deuterated synthetic cannabinoid analog. Structurally, it comprises a 4-chloronaphthalene moiety linked via a methanone bridge to a 1-pentylindoline group, with deuterium atoms replacing hydrogen at positions 2',3,3',4,4',5,5,5 of the pentyl chain . The compound is a crystalline solid with a molecular weight of 520.2 g/mol and exhibits stability for ≥2 years at -20°C .

JWH 398-d9 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme regulating endocannabinoid signaling. It displays an IC50 of 8 nM for MAGL inhibition in murine brain membranes, with >500-fold selectivity over fatty acid amide hydrolase (FAAH) . This pharmacological profile positions it as a research tool for studying neuroinflammatory and metabolic disorders linked to MAGL activity.

Properties

Molecular Formula |

C24H22ClNO |

|---|---|

Molecular Weight |

384.9 g/mol |

IUPAC Name |

(4-chloronaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3/i1D3,2D2,3D2,8D2 |

InChI Key |

IUWBHGFOHXVVKV-WRMMWXQOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 398-d9 involves the incorporation of deuterium atoms into the structure of JWH 398. The general synthetic route includes the following steps:

Starting Materials: The synthesis begins with the preparation of 1-pentyl-3-(4-chloro-1-naphthoyl)indole.

Deuteration: Deuterium atoms are introduced into the indole ring, resulting in the formation of JWH 398-d9.

Industrial Production Methods: Industrial production of JWH 398-d9 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

Purification: The final product is purified using techniques such as chromatography to achieve high purity levels (≥99% deuterated forms).

Chemical Reactions Analysis

Types of Reactions: JWH 398-d9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert JWH 398-d9 into its reduced forms.

Substitution: Substitution reactions can occur at the indole or naphthoyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of JWH 398-d9 .

Scientific Research Applications

Pharmacological Applications

JWH-398-d9 is primarily recognized for its interactions with cannabinoid receptors in the central nervous system. The following are key areas of application:

Cannabinoid Research

JWH-398-d9 is utilized in studies exploring the pharmacodynamics and pharmacokinetics of synthetic cannabinoids. It binds to the cannabinoid receptors CB1 and CB2, contributing to the understanding of their role in various physiological processes.

Pain Management Studies

Research indicates that compounds like JWH-398-d9 may have analgesic properties. For instance, studies have demonstrated that synthetic cannabinoids can modulate pain pathways and provide relief in neuropathic pain models .

Neuroscience Investigations

This compound has been employed in neuroscience to investigate its effects on neurotransmitter release and neuronal excitability. It has shown potential in altering synaptic transmission and may provide insights into neuroprotective mechanisms .

Case Study 1: Analgesic Effects

A study conducted on neuropathic pain models revealed that JWH-398-d9 significantly reduced pain responses in rodents. The compound exhibited a dose-dependent effect on pain relief, highlighting its potential as a therapeutic agent for chronic pain management .

Case Study 2: Behavioral Studies

Behavioral assays have been performed to assess the impact of JWH-398-d9 on anxiety and depression-like behaviors in animal models. Results indicated that administration of the compound led to anxiolytic effects, suggesting its utility in studying mood disorders .

Toxicology and Safety

While JWH-398-d9 shows promise for various applications, safety assessments are crucial. Toxicological studies indicate that synthetic cannabinoids can exhibit varying degrees of toxicity depending on dosage and administration route. It is essential for researchers to adhere to safety guidelines when handling this compound .

Mechanism of Action

JWH 398-d9 exerts its effects by acting as a cannabinoid agonist at both the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. The activation of CB1 receptors primarily affects the central nervous system, leading to analgesic and psychoactive effects. Activation of CB2 receptors influences the immune system and has anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

JWH 398-d9 belongs to a class of naphthalene-indole/indoline methanone derivatives. Key structural analogs and their properties are summarized below:

Key Observations:

- Naphthalene Substitution: The 4-chloro group in JWH 398-d9 enhances MAGL binding affinity compared to methyl (JWH 122-d9) or hydroxyl () substituents, likely due to increased electron-withdrawing effects .

- Indoline vs. Indole/Pyrrole: Indoline derivatives (e.g., JWH 398-d9) exhibit distinct target selectivity compared to indole-based cannabinoids (e.g., JWH 122-d9, CB1 agonists) or pyrrole analogs (), which show reduced potency .

- Side Chain Length: The pentyl chain in JWH 398-d9 aligns with optimal CB1/MAGL activity (4–6 carbons), as shorter chains reduce potency . Deuteriation at the pentyl chain may improve metabolic stability, though direct evidence is lacking in the provided data .

Functional Comparisons

- MAGL Inhibition: JWH 398-d9 and JZL 184 share similar MAGL IC50 values (8 nM), but JWH 398-d9’s indoline core confers greater selectivity over FAAH compared to JZL 184’s carbamate structure .

- Antimicrobial Activity: Chloronaphthalene derivatives (e.g., ) exhibit antimicrobial properties, but JWH 398-d9’s bioactivity is MAGL-specific, highlighting the role of target context in functional outcomes .

- Receptor Affinity: Indole analogs like JWH 122-d9 bind CB1 receptors (Ki = 0.7 nM), whereas JWH 398-d9’s indoline scaffold shifts activity toward MAGL, demonstrating how minor structural changes redirect pharmacological effects .

Methodological Insights

- Bioactivity Clustering: Structural similarities (e.g., naphthalene-methanone core) correlate with shared bioactivity profiles, as seen in hierarchical clustering analyses of NCI-60 datasets .

- Read-Across Predictions: Analogous compounds (e.g., JWH 398-d9 vs. JWH 122-d9) can be compared for toxicity or efficacy using computational tools per ICH M7 guidelines, though experimental validation remains critical .

Biological Activity

The compound (4-Chloronaphthalen-1-yl)(1-pentylindolin-3-yl)-methanone-,2',3,3',4,4',5,5,5-d9, commonly referred to in literature as JWH-398, is a synthetic cannabinoid that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a naphthalene moiety substituted with a chlorinated phenyl group and an indole derivative. Its molecular formula is C20H22ClN2O, and it has a molecular weight of approximately 357.85 g/mol. The presence of the deuterated segments (d9) suggests it may be used in metabolic studies to trace its pharmacokinetics.

Cannabinoid Receptor Activity

Research indicates that JWH-398 acts as an agonist at both the CB1 and CB2 cannabinoid receptors. This dual action is significant as it may provide therapeutic benefits while minimizing central nervous system side effects typically associated with cannabinoid use. The compound has been shown to exhibit high binding affinity for these receptors, suggesting its potential utility in pain management and other therapeutic areas.

Antihyperalgesic Effects

Studies have demonstrated that JWH-398 possesses antihyperalgesic properties. In animal models, it has been effective in reducing pain responses without significant central nervous system penetration, which could reduce the risk of psychoactive side effects associated with many cannabinoids .

Biological Activity in Cancer Research

Recent investigations have explored the anticancer potential of JWH-398. The compound has been found to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (SW480) cells. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

Case Study: MCF-7 Cell Line

In vitro studies using the MCF-7 breast cancer cell line revealed that treatment with JWH-398 resulted in significant reductions in cell viability. The compound was shown to induce apoptosis as evidenced by DNA fragmentation assays and increased expression of pro-apoptotic markers .

| Concentration (μg/ml) | Cell Viability (%) | Apoptosis Induction |

|---|---|---|

| 0 | 100 | No |

| 50 | 70 | Moderate |

| 100 | 30 | High |

Metabolic Stability and Pharmacokinetics

The metabolic stability of JWH-398 has been assessed in human liver microsomes. Results indicate that the compound demonstrates a favorable metabolic profile, which is crucial for its potential therapeutic application. The half-life and clearance rates are still under investigation but preliminary data suggest that it may be suitable for chronic administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.